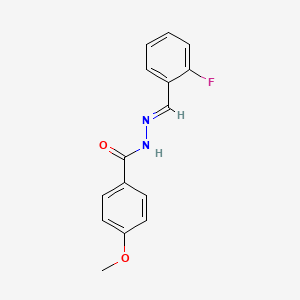![molecular formula C14H17FN2O B5511497 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
2-[(butylamino)methyl]-6-fluoroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(butylamino)methyl]-6-fluoroquinolin-4-ol” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a butylamino group attached to the second carbon, a methyl group attached to the sixth carbon, and a hydroxyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline backbone with various functional groups attached. The presence of the butylamino group, methyl group, and hydroxyl group would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the butylamino group could increase its basicity, while the hydroxyl group could enable it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds similar to 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, have been identified as "privileged scaffolds" in drug discovery. Initially recognized for neurotoxicity, these compounds later found applications in preventing Parkinsonism and as anticancer antibiotics. The FDA approval of trabectedin, a drug based on this scaffold, marks a significant milestone in cancer therapy, showcasing the potential of these compounds in treating soft tissue sarcomas and possibly other malignancies such as malaria, tuberculosis, and various viral infections due to their broad therapeutic activities and unique mechanisms of action (Singh & Shah, 2017).
Synthetic Phenolic Antioxidants and Environmental Impacts
Research on synthetic phenolic antioxidants (SPAs), which share structural features with 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, highlights their widespread use in industrial products to enhance shelf life. These studies have raised concerns about SPAs' environmental presence and potential toxicity, including hepatic toxicity and carcinogenic effects, urging the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Fluorescent Chemosensors and Analyte Detection
Compounds based on 4-methyl-2,6-diformylphenol, akin to 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, have been explored as fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules. Their high selectivity and sensitivity for certain ions and molecules demonstrate the versatility of these compounds in environmental and biological sensing applications (Roy, 2021).
Fluoroquinolones as Antibacterial Agents
The fluoroquinolones, a class of compounds including 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, have been extensively studied for their antibacterial properties. These compounds exhibit a broad spectrum of activity against various pathogens and have become crucial in treating bacterial infections, underscoring the importance of continued research and development in this area (da Silva et al., 2003).
Zinc Ion Detection Using 8-Amidoquinoline Derivatives
Research on 8-amidoquinoline derivatives, which share structural similarities with 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, has shown their potential as fluorescent probes for zinc ion determination in environmental and biological contexts. These studies highlight the critical role of such compounds in developing sensitive and selective chemosensors for essential ions (Mohamad et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(butylaminomethyl)-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-3-6-16-9-11-8-14(18)12-7-10(15)4-5-13(12)17-11/h4-5,7-8,16H,2-3,6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKCJPHOPCBMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=O)C2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butylamino)methyl]-6-fluoroquinolin-4-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

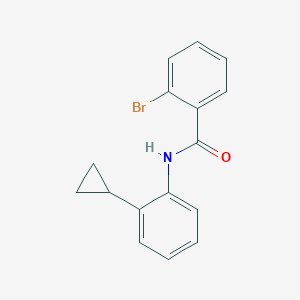
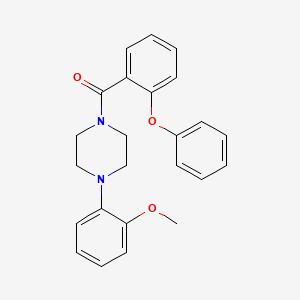
![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)
![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

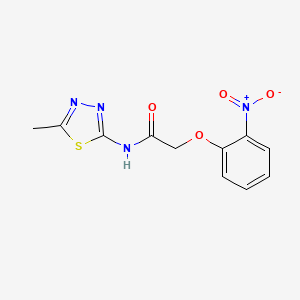

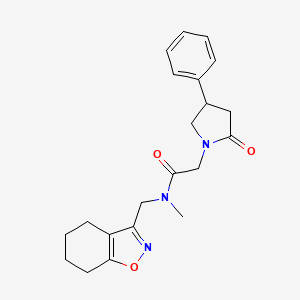
![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)
